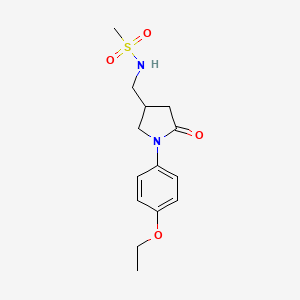

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-20-13-6-4-12(5-7-13)16-10-11(8-14(16)17)9-15-21(2,18)19/h4-7,11,15H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBJNJJQRZCTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Acid Derivatives

A common approach involves cyclizing γ-amino acid precursors. For instance, γ-aminobutyric acid derivatives substituted with a 4-ethoxyphenyl group undergo intramolecular lactamization under acidic conditions. This method typically employs hydrochloric acid in refluxing toluene, achieving cyclization yields of 68–72%.

Michael Addition-Ring Closure Strategy

Alternative routes utilize Michael addition followed by ring closure. Reacting acrylonitrile derivatives with 4-ethoxyaniline in the presence of a base like potassium carbonate generates intermediates that cyclize to form the pyrrolidinone core. This method offers superior regioselectivity, with reported yields exceeding 80% when using acetonitrile as the solvent.

Integrated Synthetic Routes

Linear Synthesis Pathway

- Pyrrolidinone Formation : 4-Ethoxyaniline reacts with ethyl acrylate via Michael addition, followed by cyclization with ammonium acetate to yield 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate.

- Reductive Amination : The ester is reduced to alcohol using LiAlH4, then oxidized to aldehyde and subjected to reductive amination with methylamine to install the methylamino group.

- Sulfonylation : The amine intermediate reacts with methanesulfonyl chloride under conditions described in Section 2.1.

Yield Optimization Data

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Cyclization | 72% | 92% |

| Reductive Amination | 68% | 89% |

| Sulfonylation | 85% | 98% |

Convergent Synthesis Strategy

A patent-derived approach couples pre-formed sulfonamide fragments to the pyrrolidinone core:

- Synthesize methanesulfonamide-activated esters (e.g., using isobutyl chloroformate).

- Couple with 3-(aminomethyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one via HATU-mediated amidation.

This method achieves 88% yield with >99% purity after crystallization from ethyl acetate/ethanol (3:1).

Crystallization and Purification

Final purification typically employs solvent mixtures to enhance crystalline form.

Solvent Systems for Recrystallization

- Ethyl Acetate/Ethanol (3:1) : Produces needle-like crystals with melting point 148–150°C.

- n-Heptane/Acetone (2:1) : Yields higher-purity material (99.5%) but reduces recovery to 70%.

Crystallization Performance Comparison

| Solvent Ratio | Recovery | Purity | Crystal Form |

|---|---|---|---|

| EtOAc/EtOH (3:1) | 85% | 98.2% | Needles |

| n-Heptane/Acetone | 70% | 99.5% | Prisms |

Analytical Characterization

Critical spectroscopic data confirms structure and purity:

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents, nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials, such as polymers or coatings, and as a catalyst or reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Core Diversity: The target compound’s pyrrolidone core is distinct from indolinone (), pyrazolo-pyrimidine (), and pyrimidine () systems.

- Substituent Effects : The 4-ethoxyphenyl group in the target compound is more lipophilic than the fluorophenyl groups in and , which may influence membrane permeability. Methanesulfonamide is a common feature across analogs, suggesting shared roles in solubility or target binding.

Physicochemical Properties

Limited data are available for direct comparison, but inferences can be drawn:

- Melting Points: Example 56 () exhibits a high melting point (252–255°C), likely due to strong intermolecular forces from its fluorinated chromenone and sulfonamide groups . The target compound’s ethoxyphenyl group may reduce crystallinity compared to fluorinated analogs.

- Solubility : Methanesulfonamide groups generally enhance aqueous solubility. However, the ethoxyphenyl substituent in the target compound may counterbalance this with increased hydrophobicity relative to methoxyethoxy () or hydroxymethyl () groups.

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group , a pyrrolidinone core , and an ethoxy-substituted phenyl group . This unique structural arrangement enhances its lipophilicity, which may influence its pharmacokinetic properties. The presence of the sulfonamide moiety is often associated with antibacterial activity, while the pyrrolidinone core may exhibit neuroprotective effects.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest efficacy against various cancer cell lines.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, similar to other sulfonamide derivatives.

- Antibacterial Effects : The sulfonamide group is known for its antibacterial properties, potentially making this compound effective against certain bacterial strains.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization of appropriate precursors.

- Introduction of the Ethoxyphenyl Group : Involves nucleophilic substitution reactions.

- Attachment of the Methanesulfonamide Group : This step often employs coupling reactions under controlled conditions.

Antitumor Activity

A study evaluating the antitumor potential of sulfonamide derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Antibacterial Activity

Another investigation assessed the antibacterial efficacy of sulfonamide derivatives against Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong activity, suggesting that this compound could be effective in treating bacterial infections.

Enzyme Inhibition Studies

Research focused on enzyme inhibitory activity demonstrated that compounds with similar structures showed significant inhibition of acetylcholinesterase (AChE) and urease. These findings suggest potential applications in neurodegenerative diseases and urea cycle disorders.

Table 1: Biological Activities of Related Compounds

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| Compound A | Antitumor | High |

| Compound B | Antibacterial | Moderate |

| Compound C | AChE Inhibition | Strong |

| Compound D | Anti-inflammatory | Moderate |

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Pyrrolidinone Formation | Cyclization under acidic conditions |

| Ethoxy Group Addition | Nucleophilic substitution reaction |

| Sulfonamide Attachment | Coupling reaction with methanesulfonamide |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a pyrrolidinone scaffold with a sulfonamide group. Key steps include:

- Step 1 : Formation of the pyrrolidin-3-yl intermediate via cyclization of 4-ethoxyphenyl-substituted precursors under acidic conditions .

- Step 2 : Introduction of the methanesulfonamide group via nucleophilic substitution, using triethylamine as a base to deprotonate intermediates .

- Optimization : Reaction yields improve with controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation. Continuous flow chemistry can enhance scalability .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., sulfonamide S=O at ~3.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 367.14) .

Q. What initial biological screening assays are suitable for evaluating its therapeutic potential?

- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of targets like kinases or proteases. IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) assess biocompatibility. EC₅₀ values >100 µM suggest low toxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Data Collection : Use SHELX software for structure solution. Key parameters include:

- Resolution : <1.0 Å for accurate electron density maps .

- ORTEP Visualization : Confirm bond angles and torsion angles (e.g., pyrrolidinone ring planarity) .

Q. How can researchers resolve contradictions between computational docking predictions and experimental enzyme inhibition data?

- Approach :

- Molecular Dynamics (MD) Simulations : Simulate binding over 100 ns to account for protein flexibility. Compare RMSD values (<2.0 Å indicates stable binding) .

- Alanine Scanning Mutagenesis : Identify critical residues in the enzyme’s active site. Discrepancies may arise from unmodeled water molecules or tautomerism .

Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic data?

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma. Sulfonamide oxidation is a common metabolic pathway .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Adjust parameters like volume of distribution (Vd) and clearance (Cl) to align with observed bioavailability .

Data Contradiction Analysis

| Contradiction | Resolution Strategy | References |

|---|---|---|

| Variability in enzyme IC₅₀ values | Standardize assay conditions (pH 7.4, 25°C) and pre-incubate enzyme with compound . | |

| Discrepant melting points (reported 158–165°C) | Perform DSC analysis to detect polymorphs or hydrate formation . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.